sporidesmin H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

sporidesmin H is a natural product found in Pseudopithomyces chartarum and Pithomyces chartarum with data available.

Applications De Recherche Scientifique

Molecular Toxicity and Cellular Mechanisms

Sporidesmin, a mycotoxin produced by the fungus Pithomyces chartarum, is known for causing liver and bile duct damage in ruminants, leading to secondary photosensitisation. Zinc supplementation has been used as a prophylaxis against sporidesmin toxicity in ruminants. A study using HepG2 cells as a model revealed that zinc provides significant protection against sporidesmin toxicity without the requirement of de novo gene transcription, suggesting an alternative protective mechanism at the cellular level (Duncan, Thompson, & Phua, 2005). Additionally, the intricate ways in which sporidesmin causes tissue damage remain unclear, but hypotheses include direct interaction with cellular thiols or the production of reactive oxygen species leading to oxidative stress. These hypotheses offer avenues for exploring new control strategies for sporidesmin-induced diseases like facial eczema (Jordan, 2020).

Reproductive Health and Developmental Biology

Sporidesmin's impact extends to reproductive health and developmental biology. A study on ewes showed that pre-mating sporidesmin-induced liver damage resulted in decreased pregnancy rates and lighter foetuses at certain gestational stages, underlining sporidesmin's potential as an experimental tool for studying intrauterine growth restriction (IUGR) in a controlled environment (Oliver & Harding, 2009).

Cellular and Molecular Biology Research

Sporidesmin has been instrumental in cellular and molecular biology research. For instance, sporidesmin's effects on biliary tract cells from lambs were studied, revealing altered cell adhesion and disruption of actin microfilaments in cultured biliary tract cells. This suggests that biliary tract pathology from sporidesmin may be due to the toxin's effects on cytoplasmic and cell surface protein networks that maintain epithelial integrity (Lindsay et al., 2018). Additionally, sporidesmin's impact on HepG2 cells indicated altered cell adhesion without oxidative stress or cell death, offering insights into the toxin's mechanism of action at the cellular level (Boucher & Jordan, 2021).

Genetic and Genomic Studies

On the genetic front, the understanding of sporidesmin resistance in animals has been deepened through the study of molecular markers and genetic traits. Studies on Romney sheep, for example, have shown that different activities of enzymes like glutathione S-transferase and cytochrome P-450 might contribute to the metabolic inactivation of sporidesmin, providing a genetic angle to the resistance against facial eczema (Kuhait, 2003). Further, the genome sequence of Pseudopithomyces chartarum, the fungus responsible for producing sporidesmin, has been sequenced, identifying the putative sporidesmin toxin gene cluster, which is a significant step in understanding the genetic basis of sporidesmin production and toxicity (Sidhu et al., 2021).

Propriétés

Numéro CAS |

65492-17-3 |

|---|---|

Nom du produit |

sporidesmin H |

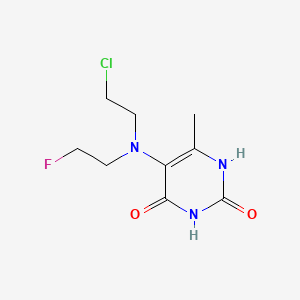

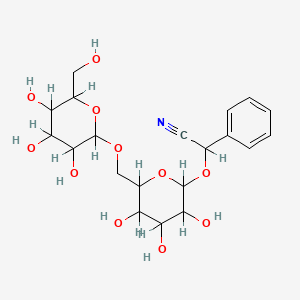

Formule moléculaire |

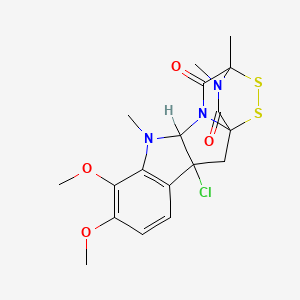

C18H20ClN3O4S2 |

Poids moléculaire |

442 g/mol |

Nom IUPAC |

3-chloro-7,8-dimethoxy-10,14,18-trimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4(9),5,7-triene-13,17-dione |

InChI |

InChI=1S/C18H20ClN3O4S2/c1-16-14(23)22-13-17(19,8-18(22,28-27-16)15(24)21(16)3)9-6-7-10(25-4)12(26-5)11(9)20(13)2/h6-7,13H,8H2,1-5H3 |

Clé InChI |

GKVSMNKLUNEMTM-UHFFFAOYSA-N |

SMILES |

CC12C(=O)N3C4C(CC3(C(=O)N1C)SS2)(C5=C(N4C)C(=C(C=C5)OC)OC)Cl |

SMILES canonique |

CC12C(=O)N3C4C(CC3(C(=O)N1C)SS2)(C5=C(N4C)C(=C(C=C5)OC)OC)Cl |

Synonymes |

isosporidesmin B sporidesmin sporidesmin A sporidesmin B sporidesmin C sporidesmin D sporidesmin E sporidesmin F sporidesmin G sporidesmin H |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

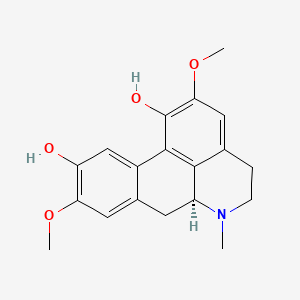

![4,5,6-Trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B1208487.png)